molecular formula C8H6N4OS B1682239 N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 51987-99-6

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

カタログ番号 B1682239
CAS番号: 51987-99-6
分子量: 206.23 g/mol
InChIキー: AGEGZHOPKZFKBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a chemical compound with the formula C₈H₆N₄OS . It is known to inhibit Aquaporin 4 (AQP4), the most abundant water channel in the brain . This compound is part of the 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide”, involves various chemical reactions . For instance, one method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole scaffold, to which “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” belongs, possesses a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” include a mass of 206.2258 dalton and a chemical formula of C₈H₆N₄OS .

科学的研究の応用

1. Alleviating Inflammation and Apoptosis After Cerebral Ischemia–Reperfusion Injury TGN-020 has been shown to alleviate inflammation and apoptosis after cerebral ischemia–reperfusion injury in mice through the glymphatic and ERK1/2 signaling pathway . The compound mitigates inflammation and cell apoptosis induced by ischemia-reperfusion through the improvement of glymphatic function and the inhibition of the ERK1/2 pathway .

2. Improving Functional Outcome After Cerebral Ischemia Acute inhibition of AQP4 with TGN-020 has been found to improve functional outcome by attenuating edema and peri-infarct astrogliosis after cerebral ischemia . The compound promotes neurological recovery by diminishing brain edema at the early stage and attenuating peri-infarct astrogliosis and AQP4 depolarization at the subacute stage after stroke .

Enhancing ISF Drainage After Ischemia-Reperfusion

TGN-020 accelerates Aβ clearance and reduces Aβ peptide accumulation in the brain parenchyma by enhancing ISF drainage after ischemia-reperfusion, thereby contributing to the alleviation of neuroinflammation induced by Aβ deposition .

Inhibiting Aquaporin 4 (AQP4)

TGN-020 is known to inhibit Aquaporin 4 (AQP4), a water channel protein that plays a crucial role in the formation of brain edema . Acute inhibition of AQP4 after stroke diminishes brain edema .

Attenuating Peri-Infarct Astrogliosis

TGN-020 has been found to attenuate peri-infarct astrogliosis, a crucial pathological change after ischemic stroke . The compound reduces astrogliosis extent and AQP4 depolarization in the peri-infarct region .

6. Reducing Brain Swelling and Lesion Volumes TGN-020 has been shown to reduce brain swelling and lesion volumes after stroke . The compound exhibits neuroprotective effects by reducing brain edema and lesion volumes at the early stage after stroke .

作用機序

Target of Action

TGN-020, also known as N-(1,3,4-thiadiazol-2-yl)nicotinamide or N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide or N-(1,3,4-THIADIAZOLYL)NICOTINAMIDE, is an inhibitor of Aquaporin 4 (AQP4) . AQP4 is the most abundant water channel in the brain , playing a crucial role in maintaining fluid homeostasis and enabling water movement across barrier membranes .

Mode of Action

TGN-020 interacts with AQP4 to inhibit its activity . This interaction affects the mechanisms involved in water homeostasis in the brain and the clearance of brain parenchyma from various metabolites . The inhibition of AQP4 by TGN-020 can lead to a disruption of the glymphatic system’s functioning .

Biochemical Pathways

TGN-020 affects the glymphatic and ERK1/2 signaling pathways . The glymphatic system, which depends on AQP4, is involved in the clearance of waste products from the brain . The ERK1/2 pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and cell cycle progression . TGN-020 significantly reduces the expression of p-ERK1/2 and p-MEK1/2 .

Pharmacokinetics

It is known that tgn-020 can be administered via injection into the cerebrospinal fluid of the lateral ventricle of the brain . This method of administration allows TGN-020 to directly interact with its target, AQP4, in the brain .

Result of Action

The inhibition of AQP4 by TGN-020 can lead to various effects at the molecular and cellular levels. For instance, in a rat model of Parkinson’s disease, TGN-020 accelerated the transition from the preclinical to clinical stages of the disease, as evidenced by a progression of neurodegeneration in the nigrostriatal system and the development of Parkinson’s disease-like motor symptoms . In a mouse model of cerebral ischemia–reperfusion injury, TGN-020 alleviated inflammation and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TGN-020. For example, the effect of TGN-020 can be influenced by the presence of other molecules. TGN-020 has been suggested to be an AQP4 inhibitor based on Xenopus laevis oocyte swelling assays . The inhibitory action of tgn-020 and many other molecules has been challenged, and many have aqp4-independent effects on brain water transport . Therefore, the specific environment in which TGN-020 is used can significantly influence its action and efficacy.

将来の方向性

The 1,3,4-thiadiazole moiety, to which “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” belongs, exhibits a wide range of biological activities . Therefore, future research could focus on exploring these activities further and developing new derivatives with enhanced properties.

特性

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEGZHOPKZFKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400268
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

CAS RN

51987-99-6
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 6
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Q & A

Q1: What is the primary target of TGN-020?

A1: TGN-020 is a potent and selective inhibitor of Aquaporin-4 (AQP4) [, , , ]. AQP4 is a water channel protein abundantly expressed in the central nervous system, primarily in astrocyte end-feet [, ].

Q2: How does TGN-020 interact with AQP4?

A2: While the exact binding mechanism of TGN-020 to AQP4 is still under investigation, it is hypothesized that TGN-020 interacts with specific amino acid residues within the AQP4 channel pore, effectively blocking water transport [, ].

Q3: What are the downstream effects of AQP4 inhibition by TGN-020?

A3: Inhibition of AQP4 by TGN-020 has been shown to:

  • Reduce brain edema: In various preclinical models of stroke, traumatic brain injury, and spinal cord injury, TGN-020 administration significantly reduced edema formation and improved neurological outcomes [, , , , ].
  • Attenuate neuroinflammation: TGN-020 treatment has been associated with decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced astrogliosis in models of stroke and neuropathic pain [, , ].
  • Modulate glymphatic function: Research suggests that TGN-020 can influence the glymphatic system, a brain-wide network responsible for clearing waste products. Studies have reported both impaired and enhanced glymphatic transport with TGN-020, highlighting the complex interplay between AQP4 and this system [, ].
  • Influence neuronal activity: By modulating astrocyte volume and potassium buffering, AQP4 inhibition with TGN-020 can indirectly influence the activity of nearby neurons. For example, studies in the hypothalamus have shown that TGN-020 can alter the firing rate of vasopressin neurons [].

Q4: What is the molecular formula and weight of TGN-020?

A4: The molecular formula of TGN-020 is C8H6N4OS, and its molecular weight is 206.24 g/mol [].

Q5: Is there any spectroscopic data available for TGN-020?

A5: While the provided research excerpts do not include specific spectroscopic data, it's important to note that techniques like NMR and mass spectrometry are routinely used for structural characterization of compounds like TGN-020 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。